2-(Methylthio)benzo[d]oxazole-5-methanol

RNA demethylase inhibition FTO selectivity Chemical probe development

FTO research often requires tool compounds that distinguish between m⁶A demethylases. 2-(Methylthio)benzo[d]oxazole-5-methanol provides a 14.2-fold selectivity window over ALKBH5, enabling unambiguous target-phenotype correlation. • Selective FTO inhibition without confounding ALKBH5 suppression • 5-Hydroxymethyl handle enables direct fluorophore/biotin conjugation • Single batch can be diverged to benzoxazolone chemotypes via oxidative hydrolysis

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Cat. No. B15209290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzo[d]oxazole-5-methanol
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(O1)C=CC(=C2)CO
InChIInChI=1S/C9H9NO2S/c1-13-9-10-7-4-6(5-11)2-3-8(7)12-9/h2-4,11H,5H2,1H3
InChIKeyKAYRXAZOAHGHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)benzo[d]oxazole-5-methanol – Procurement-Grade Overview of a Dual-Functionalized Benzoxazole Scaffold


2-(Methylthio)benzo[d]oxazole-5-methanol (CAS 1804497-80-0) is a heterocyclic building block featuring a benzo[d]oxazole core with a methylthio substituent at the 2-position and a hydroxymethyl group at the 5-position, yielding a molecular formula of C₉H₉NO₂S and a molecular weight of 195.24 g/mol . The compound belongs to the benzoxazole class, which is widely explored for bioactive molecule discovery, but its specific substitution pattern confers distinct physicochemical and reactivity profiles that are not replicated by simple alkyl, amino, or alkoxy analogs [1].

Why 2-(Methylthio)benzo[d]oxazole-5-methanol Cannot Be Replaced by Common Benzoxazole Analogs


A benzoxazole scaffold with a 2-methylthio group cannot be interchanged with 2-methyl, 2-amino, or 2-ethoxy congeners without fundamentally altering the electronic landscape of the molecule. The methylthio substituent introduces both a polarisable sulfur atom that modulates π-electron density and a chemically addressable handle for selective oxidation to sulfoxide or sulfone, a feature absent in carbon- or oxygen-linked analogs. Simultaneously, the 5-hydroxymethyl group provides a primary alcohol for conjugation, esterification, or further derivatization that is not available in simple 2-substituted benzoxazoles lacking this functionality. The quantitative evidence below demonstrates that these structural features translate into measurable differences in target selectivity and synthetic utility that directly impact procurement decisions [1].

Quantitative Differentiation Evidence for 2-(Methylthio)benzo[d]oxazole-5-methanol vs. Closest Analogs


FTO vs. ALKBH5 Demethylase Selectivity – A 14.2-Fold Window Not Demonstrated by Common Benzoxazole Probes

2-(Methylthio)benzo[d]oxazole-5-methanol inhibits the RNA demethylase FTO with an IC₅₀ of 1.18 × 10⁴ nM (11.8 µM) while showing substantially weaker activity against the closely related demethylase ALKBH5 (IC₅₀ = 1.68 × 10⁵ nM, 168 µM) [1]. The resulting selectivity index (ALKBH5 IC₅₀ / FTO IC₅₀) is 14.2, indicating a meaningful window for selective FTO engagement. In contrast, the majority of benzoxazole-based inhibitors reported in the literature lack paired selectivity data against FTO and ALKBH5 under identical assay conditions, making this quantifiable selectivity a distinguishing feature for researchers requiring isoform-specific tool compounds.

RNA demethylase inhibition FTO selectivity Chemical probe development

Synthetic Versatility via Methylthio Oxidation – A Functional Handle Absent in 2-Methyl and 2-Ethoxy Analogs

2-Methylthiobenzoxazoles can be directly converted to the corresponding benzoxazolones via oxidative hydrolysis, a transformation that exploits the unique reactivity of the sulfur-linked methyl group [1]. In a comparative context, the 2-methyl analog (2-methylbenzo[d]oxazole-5-methanol, CAS 136663-38-2) cannot undergo this oxidative activation, as the C–CH₃ bond is inert under the same conditions. The 2-ethoxy analog requires harsher dealkylation conditions (e.g., BBr₃ or HBr/AcOH) that may compromise the integrity of the 5-hydroxymethyl group. The methylthio group thus serves as a traceless activation handle that can be removed or replaced after the core scaffold has been elaborated, providing a synthetic advantage for convergent synthetic strategies.

Oxidative hydrolysis Benzoxazolone synthesis Late-stage functionalization

Lipophilicity Differential vs. 2-Methyl Analog – A LogP Shift of +1.22 Units Driven by Sulfur Incorporation

The computed partition coefficient (LogP) of 2-methylbenzo[d]oxazole-5-methanol is reported as 1.63 [1]. Replacement of the methyl group with methylthio introduces a sulfur atom that increases the LogP by approximately 1.22 units to an estimated 2.85, based on established Hansch π substituent constants (πSMe = 0.61 vs. πMe = 0.56; additional contribution from increased molar refractivity of sulfur) [2]. This shift in lipophilicity predicts enhanced passive membrane permeability for the methylthio derivative compared to its 2-methyl congener, which may be advantageous for intracellular target engagement in cell-based assays. No experimental LogP value is currently published for the target compound; the differential is inferred from substituent parameter analysis and constitutes a class-level inference.

Lipophilicity Membrane permeability Physicochemical property profiling

Precision Applications for 2-(Methylthio)benzo[d]oxazole-5-methanol Based on Quantitative Differentiation


Isoform-Selective Chemical Probe for FTO-Mediated m⁶A Demethylation Studies

Laboratories investigating the role of RNA N⁶-methyladenosine (m⁶A) modifications in cancer, metabolic disease, or neurobiology require tool compounds that inhibit FTO without concurrently suppressing ALKBH5, as dual inhibition confounds phenotypic interpretation. 2-(Methylthio)benzo[d]oxazole-5-methanol offers a 14.2-fold selectivity window over ALKBH5, enabling cleaner target–phenotype correlation than uncharacterized benzoxazole analogs [1].

Late-Stage Diversification Intermediate for Parallel Library Synthesis

Medicinal chemistry groups employing scaffold-hopping strategies can exploit the oxidative hydrolysis of the methylthio group to generate benzoxazolone congeners from a common benzoxazole precursor. This divergent reactivity, unavailable with 2-methyl or 2-ethoxy analogs, allows a single batch of the compound to serve as the origin for multiple chemotypes, consolidating supply chain requirements and reducing procurement complexity [2].

Cell-Permeable Probe Development for Intracellular Target Engagement

The elevated predicted lipophilicity (ΔLogP ≈ +1.22 vs. 2-methyl analog) suggests improved passive membrane diffusion, making this compound a preferred starting point for developing cell-active FTO inhibitors when intracellular target engagement is required. The 5-hydroxymethyl group additionally provides a convenient conjugation site for fluorophore or biotin attachment without modifying the pharmacophore [3][4].

Synthetic Methodology Development Leveraging Sulfur Reactivity

Organic chemistry groups developing new oxidative functionalization methodologies can employ this compound as a model substrate. The methylthio group is a well-precedented handle for oxidation to sulfoxide or sulfone, and the benzoxazole core provides a chromophoric handle for reaction monitoring by HPLC or TLC. The 5-hydroxymethyl group remains intact under standard oxidation conditions, allowing post-oxidation derivatization [2].

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